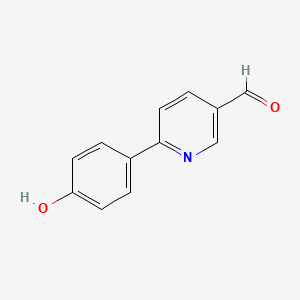

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde

Description

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde is an aromatic heterocyclic compound featuring a pyridine ring substituted with a 4-hydroxyphenyl group at the 2-position and a carboxaldehyde group at the 5-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The compound is commercially available in high purity for research applications .

Properties

IUPAC Name |

6-(4-hydroxyphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-9-1-6-12(13-7-9)10-2-4-11(15)5-3-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQFOYIBAHWTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction mixture is heated to reflux in a suitable solvent, such as dimethylformamide, to facilitate the coupling reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

Oxidation: 2-(4-Hydroxyphenyl)pyridine-5-carboxylic acid.

Reduction: 2-(4-Hydroxyphenyl)pyridine-5-methanol.

Substitution: 2-(4-Chlorophenyl)pyridine-5-carboxaldehyde.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(4-hydroxyphenyl)pyridine-5-carboxaldehyde exhibit notable antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | E. coli | 16 µg/mL |

| Schiff base derived from the compound | Klebsiella pneumoniae | 64 µg/mL |

Schiff Base Formation

The compound serves as an efficient building block for the synthesis of Schiff bases, which are known for their diverse biological activities. The reaction involves the condensation of amines with the aldehyde group, leading to compounds that have been studied for their anti-inflammatory and anticonvulsant properties .

Synthesis of Novel Compounds

Metal Complexes

This compound has been utilized to create metal-organic frameworks (MOFs) by coordinating with metals like zinc. These MOFs have potential applications in catalysis and drug delivery systems due to their high surface area and tunable properties .

Table 2: Metal Complexes Derived from the Compound

| Metal Used | Type of Complex | Application Area |

|---|---|---|

| Zinc | Zn-MOFs | Drug delivery |

| Copper | Cu(II) complex | Catalysis |

Biological Studies

Inhibition Studies

Recent studies have evaluated the structure-activity relationship (SAR) of this compound in inhibiting certain enzymes linked to diseases such as tuberculosis. Modifications to the pyridine ring have been shown to enhance inhibitory activity significantly .

Case Study: Tuberculosis Inhibition

- A series of derivatives were synthesized and tested for their ability to inhibit Inosine Monophosphate Dehydrogenase (IMPDH), a key enzyme in purine metabolism.

- Results indicated that introducing electron-donating groups at the phenyl ring increased inhibition efficacy by up to five-fold compared to the parent compound .

Material Science Applications

Corrosion Inhibition

The thiosemicarbazone derivative of this compound has been explored as a corrosion inhibitor for mild steel in acidic environments. The compound forms a protective layer on the metal surface, significantly reducing corrosion rates .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the aldehyde group can undergo nucleophilic addition reactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-(Trifluoromethyl)pyridine-5-carboxaldehyde

- Structure : Pyridine ring with a trifluoromethyl (-CF₃) group at the 2-position and a carboxaldehyde (-CHO) at the 5-position.

- Comparison :

3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde

- Structure : Pyridine ring with a hydroxymethyl (-CH₂OH) at the 5-position, a methyl (-CH₃) at the 2-position, and a hydroxy (-OH) at the 3-position.

- The absence of an aromatic phenyl substituent reduces π-π stacking interactions compared to the target compound .

4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methyl sulfonylamino)pyrimidine-5-carboxaldehyde

- Structure : Pyrimidine ring with a 4-fluorophenyl group at the 4-position, an isopropyl group at the 6-position, and a sulfonamide group at the 2-position.

Functional Analogues in Degradation Pathways

(2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid

- Structure: A dienoic acid derivative with a 4-hydroxyphenyl substituent.

- Comparison :

Tabulated Comparison of Key Compounds

Research Implications and Trends

- Electronic Effects : Electron-donating groups (e.g., 4-hydroxyphenyl) enhance the nucleophilicity of the pyridine ring, while electron-withdrawing groups (e.g., -CF₃) favor electrophilic substitutions .

- Biological Relevance : The 4-hydroxyphenyl moiety in the target compound may mimic tyrosine residues in enzyme-active sites, suggesting utility in inhibitor design .

- Synthetic Versatility : Carboxaldehyde-containing pyridines are pivotal in synthesizing metal-organic frameworks (MOFs) and ligands for catalysis .

Biological Activity

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to act by inhibiting tubulin polymerization, similar to other known anticancer agents. This inhibition disrupts the mitotic spindle formation, leading to cancer cell apoptosis .

- Case Study : In a study evaluating novel pyridine derivatives, this compound was tested against hepatocyte-derived carcinoma and breast cancer cell lines. The compound demonstrated notable cytotoxicity, with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It is thought to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes.

- In Vitro Studies : The compound exhibited significant inhibition of COX-2 activity in vitro. Its IC50 value was reported at 0.04 μmol, indicating potent anti-inflammatory effects comparable to celecoxib, a standard non-steroidal anti-inflammatory drug (NSAID) .

- In Vivo Studies : Animal models treated with this compound showed reduced paw edema in carrageenan-induced inflammation tests, suggesting its efficacy in reducing inflammation .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays.

- Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation, thus protecting cellular components from oxidative damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

- Experimental Findings : In assays measuring the reduction of ferricyanide ions, the compound demonstrated significant antioxidant activity, outperforming several known antioxidants .

Comparative Analysis of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.